Thrombospondin-1 (1016-1021) (human, bovine, mouse)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

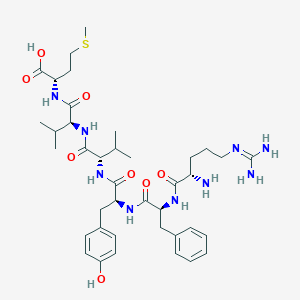

The compound Thrombospondin-1 (1016-1021) (human, bovine, mouse) is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues, phenyl groups, and a sulfanyl group, making it a molecule of significant interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. Each step involves specific reagents and catalysts to ensure the correct stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and manipulation.

化学反応の分析

Receptor Binding and Signaling Pathways

CD36 and CD47 Interactions

The 1016-1021 sequence is part of the TSP-1 domain that binds to integrin-associated protein (IAP/CD47) and CD36 receptors, enabling downstream signaling:

-

CD36 Binding : This interaction inhibits angiogenesis by activating endothelial cell apoptosis via caspase-3 pathways .

-

CD47 Binding : Enhances platelet aggregation by antagonizing nitric oxide (NO)/cGMP signaling, thereby stabilizing αIIbβ3 integrin activation .

Key Observations

-

TSP-1 (1016-1021) reverses NO-mediated suppression of platelet adhesion by reducing cGMP levels and blocking cGMP-dependent protein kinase activation .

-

In CD36-null models, the anti-angiogenic effects of this peptide are abolished, confirming its receptor specificity .

Enzymatic Cleavage and Structural Modifications

Proteolytic Processing

TSP-1 is cleaved by proteases such as ADAMTS1, generating fragments that retain functional motifs:

-

ADAMTS1 Cleavage : Produces N-terminal (before residue 313) and C-terminal (after residue 1054) fragments . Although the 1016-1021 sequence lies outside these cleavage sites, adjacent regions influence its accessibility.

-

Metal Ion Dependence : ADAMTS1 activity requires zinc and calcium, which stabilize enzyme-substrate interactions .

Structural Stability

-

The peptide’s RFYVVM sequence forms a β-strand structure, stabilized by hydrophobic interactions (Val-Val-Met) and aromatic stacking (Phe-Tyr) .

Functional Assays and Biological Activity

Platelet Aggregation Studies

Angiogenesis Modulation

科学的研究の応用

This compound has a wide range of applications in scientific research:

Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.

Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its complex structure and functional groups.

Industry: Utilized in the development of novel materials and pharmaceuticals.

作用機序

The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways. The amino acid residues allow it to interact with proteins and enzymes, potentially inhibiting their activity. The phenyl and sulfanyl groups contribute to its binding affinity and specificity, making it a potent molecule for various biological applications.

類似化合物との比較

Similar Compounds

- Thrombospondin-1 (1016-1021) (human, bovine, mouse)

- 4,4’-Difluorobenzophenone

- tert-Butyl carbamate

Uniqueness

What sets this compound apart from similar molecules is its highly specific and intricate structure, which allows for unique interactions with biological targets. Its multiple functional groups provide versatility in chemical reactions, making it a valuable compound for research and industrial applications.

生物活性

Thrombospondin-1 (TSP-1) is a multifunctional glycoprotein involved in various biological processes, including angiogenesis, inflammation, and tissue repair. The peptide fragment TSP-1 (1016-1021) has garnered attention for its specific biological activities across species, including humans, bovines, and mice. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Thrombospondin-1

TSP-1 is a matricellular protein primarily produced by platelets and various cell types. It plays a pivotal role in modulating cellular functions through its interactions with multiple receptors, including CD36 and various integrins. TSP-1 is known to inhibit angiogenesis and regulate inflammation, making it a critical factor in both normal physiological processes and pathological conditions such as cancer and cardiovascular diseases.

Biological Functions of TSP-1 (1016-1021)

Inhibition of Angiogenesis:

TSP-1 exerts its anti-angiogenic effects primarily through its interaction with CD36. This interaction inhibits endothelial cell proliferation and migration, essential steps in new blood vessel formation. Research indicates that TSP-1 can also modulate the activity of vascular endothelial growth factor (VEGF) through both VEGF-dependent and independent pathways .

Regulation of Inflammation:

TSP-1 is involved in the inflammatory response by promoting the resolution of inflammation. It enhances the phagocytic activity of macrophages and neutrophils towards apoptotic cells and pathogens. This function is crucial during acute inflammatory responses where TSP-1 levels increase significantly . Additionally, TSP-1 can induce apoptosis in T cells, thereby modulating immune responses .

TGF-β Activation:

One of the significant roles of TSP-1 is its ability to activate latent transforming growth factor-beta (TGF-β). This activation is essential for wound healing and tissue repair but can also contribute to fibrosis if dysregulated . The amino acid sequence RFK within TSP-1 is critical for this interaction with the latency-associated peptide (LAP) that binds TGF-β .

Case Studies

-

Neovascular Age-related Macular Degeneration (nAMD):

A study demonstrated that TSP-1 mimetic polymers exhibited superior efficacy in inhibiting choroidal sprouting compared to standard anti-VEGF treatments in mouse models of nAMD. These polymers showed prolonged half-lives and no toxicity at therapeutic concentrations . -

Platelet Function:

Research indicates that TSP-1 enhances platelet activation and stabilizes platelet aggregates by protecting von Willebrand factor (VWF) from degradation by ADAMTS13. This function underscores TSP-1's role in thrombus formation during vascular injury .

Data Table: Biological Activities of TSP-1 (1016-1021)

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)/t27-,28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHSWWYUHREZCY-JNRWAQIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59N9O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。